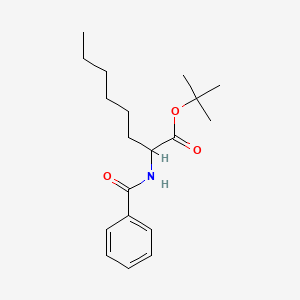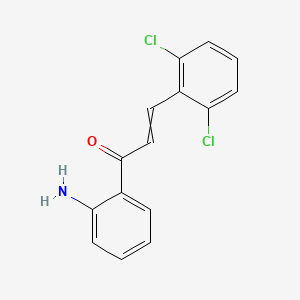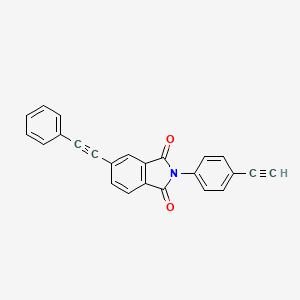
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties. This compound features an isoindole core with ethynylphenyl and phenylethynyl substituents, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method is the Sonogashira-Hagihara coupling reaction, which is used to form the ethynylphenyl and phenylethynyl groups. This reaction requires palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira-Hagihara coupling reaction. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The ethynyl and phenylethynyl groups can participate in π-π stacking interactions, which are crucial for its function as a fluorescent probe or in electronic applications. Additionally, the isoindole core can interact with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- Tetrakis(4-ethynylphenyl)methane
- Tetrakis(4-ethynylphenyl)silane
- Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals
Uniqueness
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of an isoindole core with ethynylphenyl and phenylethynyl substituents. This structure imparts distinct electronic properties, making it valuable in various research applications, particularly in the fields of organic electronics and fluorescence-based studies .
属性
CAS 编号 |
917511-32-1 |
|---|---|
分子式 |
C24H13NO2 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-(4-ethynylphenyl)-5-(2-phenylethynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H13NO2/c1-2-17-10-13-20(14-11-17)25-23(26)21-15-12-19(16-22(21)24(25)27)9-8-18-6-4-3-5-7-18/h1,3-7,10-16H |
InChI 键 |
IJCGLMISAFTFLJ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
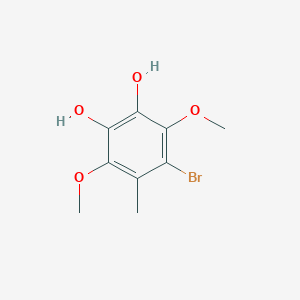
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
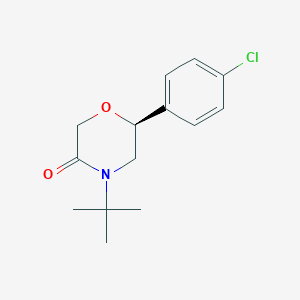
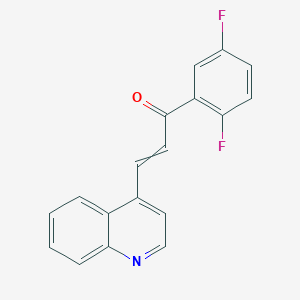
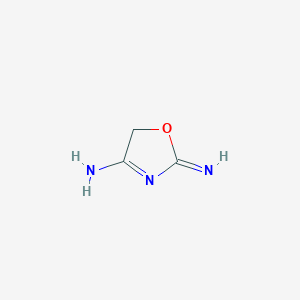

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
